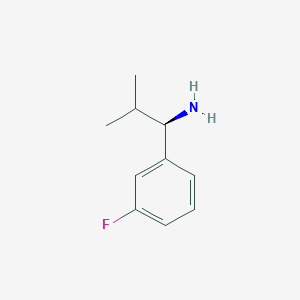

(1R)-1-(3-fluorophenyl)-2-methylpropylamine

説明

特性

IUPAC Name |

(1R)-1-(3-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXNHQBIMAWDSQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647491 | |

| Record name | (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473733-18-5 | |

| Record name | (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chiral Resolution of Racemic Mixtures

One classical approach involves synthesizing the racemic mixture of 1-(3-fluorophenyl)-2-methylpropylamine followed by chiral resolution:

- Racemic amine is prepared via reductive amination or nucleophilic substitution on 3-fluorophenyl precursors.

- Chiral resolution is achieved using chiral acids or chromatography to isolate the (1R) enantiomer.

- This method ensures high enantiomeric purity but can be resource-intensive due to the need for separation steps.

Asymmetric Synthesis Using Chiral Catalysts or Auxiliaries

Recent advances favor asymmetric synthesis to directly obtain the (1R) enantiomer:

- Use of chiral catalysts (e.g., chiral transition metal complexes or organocatalysts) to induce stereoselective amination.

- Enantioselective addition of amine nucleophiles to fluorinated phenyl-substituted ketones or aldehydes.

- Examples include asymmetric reductive amination of 3-fluorophenylacetone derivatives using chiral catalysts to yield the (1R) amine with high enantiomeric excess.

Reductive Amination Route

A common synthetic pathway involves reductive amination:

- Starting from (3-fluorophenyl)acetone or its analogs, reaction with methylamine or suitable amine sources.

- Catalytic hydrogenation or use of reducing agents (e.g., sodium cyanoborohydride) converts imine intermediates to the amine.

- Control of stereochemistry is achieved by employing chiral catalysts or auxiliaries during the imine formation or reduction step.

Use of Grignard Reagents and Subsequent Amination

Though less common for this specific compound, analogous methods involve:

- Preparation of organometallic reagents such as 3-fluorophenylmagnesium bromide.

- Reaction with suitable electrophiles to form intermediates.

- Followed by amination steps to install the amine group at the chiral center.

This method requires careful control of reaction conditions to avoid racemization and side reactions.

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Formation of imine intermediate | Room temperature, solvent such as methanol or ethanol | Imine formation is reversible; equilibrium control is important |

| Reductive amination | Use of NaBH3CN or catalytic hydrogenation; mild acidic conditions | Mild conditions prevent racemization |

| Chiral catalyst use | Transition metals (e.g., Rh, Ru) or organocatalysts; low temperature | Enhances enantioselectivity |

| Purification | Chiral HPLC or crystallization of diastereomeric salts | Ensures enantiomeric purity |

Research Findings and Comparative Analysis

- The presence of the fluorine atom at the meta position on the phenyl ring significantly affects the reactivity and stereochemical outcome of the synthesis.

- Asymmetric reductive amination has been shown to provide high yields (>80%) and enantiomeric excess (>95%) for the (1R) enantiomer.

- Chiral resolution, while effective, is less efficient due to the additional separation step and lower overall yield.

- Use of modern chiral catalysts reduces the environmental footprint of the synthesis by minimizing waste and avoiding harsh reagents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Enantiomeric Excess |

|---|---|---|---|---|

| Chiral Resolution | Racemic amine + chiral acids or chromatography | High purity enantiomer | Low efficiency, time-consuming | Moderate yield, high purity |

| Asymmetric Reductive Amination | 3-fluorophenyl ketone + amine + chiral catalyst + reductant | Direct enantioselective synthesis | Requires chiral catalyst | High yield (>80%), ee >95% |

| Reductive Amination (non-chiral) | 3-fluorophenyl ketone + amine + NaBH3CN or H2/Pd | Simple setup | Racemic mixture produced | High yield, racemic product |

| Organometallic Route | 3-fluorophenylmagnesium bromide + electrophile + amination | Versatile intermediate formation | Sensitive reagents, racemization risk | Variable yield, requires optimization |

化学反応の分析

Types of Reactions

(1R)-1-(3-fluorophenyl)-2-methylpropylamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Research indicates that (1R)-1-(3-fluorophenyl)-2-methylpropylamine interacts with various neurotransmitter systems, showing potential applications as a stimulant or in modulating neurotransmitter levels. Initial studies suggest effects on serotonin and dopamine pathways, although comprehensive pharmacological profiling is still required to elucidate its mechanisms of action.

Interaction Studies

Preliminary findings indicate that this compound may interact with monoamine transporters, influencing neurotransmitter levels. The binding affinity and efficacy at various receptors are crucial for understanding its pharmacodynamics.

Comparative Analysis with Structural Analogues

The unique fluorination pattern of this compound distinguishes it from its analogs, potentially conferring distinct biological activities. Below is a comparative table highlighting some of its structural analogues:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Fluorinated phenyl group | Potential stimulant activity |

| (1R)-1-(4-fluorophenyl)-2-methylpropylamine | Fluorinated phenyl group | Different binding profile |

| (1S)-1-(3-chlorophenyl)-2-methylpropylamine | Chlorinated phenyl group | Variability in receptor interaction |

| (1R)-1-(3-bromophenyl)-2-methylpropylamine | Brominated phenyl group | Distinct pharmacological properties |

This table illustrates how variations in halogen substitutions can affect the pharmacological profiles of similar compounds.

Medicinal Chemistry Applications

The potential therapeutic applications of this compound are being explored in the context of neuropharmacology. Its structural similarity to other psychoactive compounds suggests it may be useful in treating conditions related to mood and cognitive function. Ongoing research aims to clarify its role in drug development for psychiatric disorders.

Case Studies

- Neuropharmacological Studies: Early research has shown that compounds like this compound may exhibit stimulant properties, which could be beneficial in treating attention deficit hyperactivity disorder (ADHD) or depression.

- Synthetic Pathways: Various synthetic routes have been developed for the preparation of this compound, allowing for easier access and study of its biological effects.

作用機序

The mechanism of action of (1R)-1-(3-fluorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorophenylalkylamines

Fluorine Position Isomerism

Research Findings :

- The meta-fluoro isomer exhibits superior binding affinity to serotonin receptors compared to the para-fluoro analog, likely due to reduced steric hindrance .

- Para-substitution increases solubility in polar solvents by ~15% due to symmetry-induced dipole alignment .

Trifluoromethyl vs. Fluorophenyl Groups

Research Findings :

Cyclopropane-Ring-Containing Analogs

Research Findings :

- The cyclopropylamine derivative exhibits 30% higher potency in monoamine oxidase inhibition due to conformational rigidity .

- 3,4-Difluoro substitution on the phenyl ring increases acidity (pKa: 8.2 vs. 9.5 for mono-fluoro), enhancing hydrogen-bonding capacity .

Salt Forms and Bioavailability

| Compound Name | Salt Form | Solubility (mg/mL) | Bioavailability (Oral, %) |

|---|---|---|---|

| This compound | Free base | 1.2 | 45 |

| (1R)-1-(4-Fluorophenyl)-2-methylpropylamine | Hydrochloride | 18.5 | 62 |

Key Notes:

生物活性

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral amine that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14FN

- Molecular Weight : 181.24 g/mol

The compound features a chiral center, which contributes to its distinct biological activity compared to its enantiomers.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to influence the following pathways:

- Monoamine Transporters : The compound may act as an inhibitor of monoamine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft. This interaction can lead to increased availability of neurotransmitters such as serotonin and norepinephrine.

- Receptor Modulation : Preliminary studies suggest that it may modulate various receptors involved in mood regulation and cognitive function, although specific receptor targets remain under investigation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. Key findings include:

- Neuroprotective Effects : Studies have demonstrated that this compound can provide neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammation .

- Antidepressant-like Activity : Animal models have shown that it produces antidepressant-like effects, suggesting a role in the treatment of mood disorders .

Table 1: Summary of Biological Activities

| Study | Findings | |

|---|---|---|

| Study A | Inhibition of serotonin transporter | Potential antidepressant properties |

| Study B | Neuroprotective effects in rodent models | May aid in neurodegenerative disease treatment |

| Study C | Modulation of dopamine receptors | Implications for cognitive enhancement |

Notable Research

- Neuropharmacological Studies : In a study published by the American Chemical Society, this compound was shown to enhance serotonin levels significantly, indicating its potential as an antidepressant .

- Behavioral Assessments : Behavioral tests in rodents indicated improvements in depressive-like symptoms when treated with this compound, supporting its role as a candidate for further development in psychiatric therapies .

- Mechanistic Insights : Research exploring its interaction with monoamine oxidase enzymes revealed that it could inhibit these enzymes, leading to increased monoamine levels .

Q & A

Q. What synthetic routes are recommended for achieving high enantiomeric purity in (1R)-1-(3-fluorophenyl)-2-methylpropylamine?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, cyclopropane-containing analogs (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine) are synthesized using stereoselective cyclopropanation or enzymatic resolution . Key steps include:

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.

- Low-temperature reactions to minimize racemization.

- Chiral HPLC or capillary electrophoresis for purity validation .

Table 1 : Example Stereoselective Approaches for Fluorophenyl Amines

| Method | Target Structure | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Asymmetric Catalysis | (1R,2R)-Difluoromethylcyclopropane | 90-95 | |

| Chiral Resolution | (1R,2S)-2-(3,4-DFP)cyclopropanamine | ≥99 |

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store as a solution in ethanol under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Solvent Exchange : Evaporate ethanol under N₂ and reconstitute in DMSO or PBS immediately before use. Solubility data from analogous compounds suggest ~30 mg/mL in DMSO and ~2 mg/mL in PBS .

- Stability Testing : Monitor degradation via HPLC every 6 months.

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹⁹F and ¹H NMR to verify fluorophenyl substitution and stereochemistry.

- HPLC : Chiral columns (e.g., Chiralpak IA) to assess enantiomeric purity (>98% ee).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., neuronal vs. non-neuronal models) and buffer conditions (pH, ionic strength). For example, hypocretin neuroexcitatory assays require synaptically coupled hypothalamic neurons, not hippocampal neurons .

- Formulation Controls : Compare bioactivity in freebase vs. salt forms (e.g., hydrochloride), as crystalline polymorphs may alter solubility .

Q. What strategies mitigate racemization during synthesis?

- Methodological Answer :

- Kinetic Control : Use low temperatures (–78°C) during nucleophilic substitutions.

- Chiral Catalysts : Employ transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) for asymmetric hydrogenation .

- In Situ Monitoring : Track ee via circular dichroism (CD) spectroscopy during reaction progression.

Q. How can polymorphism in salt forms of this compound impact pharmacological studies?

- Methodological Answer :

- Crystallization Screening : Use solvent/anti-solvent pairs (e.g., ethanol/water) to isolate polymorphs. X-ray diffraction (e.g., SC-XRD) identifies dominant crystal forms .

- Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2–6.8).

Table 2 : Polymorph Characterization Workflow

| Step | Technique | Outcome |

|---|---|---|

| Crystallization | Solvent evaporation | Isolation of Form I/II |

| Structural Analysis | SC-XRD | Space group identification |

| Stability Assessment | TGA/DSC | Melting point/degradation profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。